molecular formula C20H25FN4O3 B2991272 N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049374-55-1

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2991272
CAS No.: 1049374-55-1
M. Wt: 388.443
InChI Key: SZBLKMYRPFZNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O3 and its molecular weight is 388.443. The purity is usually 95%.
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Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C21H28FN5O2
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1049482-45-2

The structure of the compound features a fluorobenzyl group and a morpholinoethyl moiety linked through an oxalamide bond, which is known to enhance biological activity by improving solubility and bioavailability.

This compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer cell proliferation and survival.
  • Targeting Signaling Pathways : It may modulate critical signaling pathways such as Wnt/β-catenin, which are often dysregulated in cancer.

Efficacy Against Cancer Cells

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)1.9
OVCAR-8 (Ovarian Cancer)2.1
NCI/ADR-RES (Drug-resistant)1.9

These findings indicate that this compound is effective in inhibiting the growth of both drug-sensitive and drug-resistant cancer cells.

Case Studies

  • Study on Multidrug Resistance : A study highlighted the compound's ability to overcome multidrug resistance in cancer cells by restoring sensitivity to chemotherapeutic agents. This was evidenced by its effectiveness against the NCI/ADR-RES cell line, which overexpresses P-glycoprotein, a key player in drug resistance mechanisms .
  • Inhibitory Effects on Tumor Growth : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor size in murine models of breast and ovarian cancers, suggesting its potential for further development as a therapeutic agent .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-24-8-2-3-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-4-6-16(21)7-5-15/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLKMYRPFZNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.